

One-Pot Synthesis of Substituted Benzofuran-2-carboxamides: Application Notes and Protocols

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Compound of Interest

Compound Name: *Benzofuran-2-carboxylic acid*

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Abstract

Substituted benzofuran-2-carboxamides are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including neuroprotective, antioxidant, anti-inflammatory, and anticancer properties.[1][2] Their prevalence in marketed drugs and clinical candidates underscores the importance of efficient and modular synthetic routes for their preparation.[3][4] This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted benzofuran-2-carboxamides, focusing on modern, efficient methodologies suitable for library synthesis and drug discovery campaigns. Two key methods are highlighted: a palladium-catalyzed C-H arylation followed by a one-pot transamidation and a microwave-assisted, three-component, catalyst-free synthesis.

Introduction

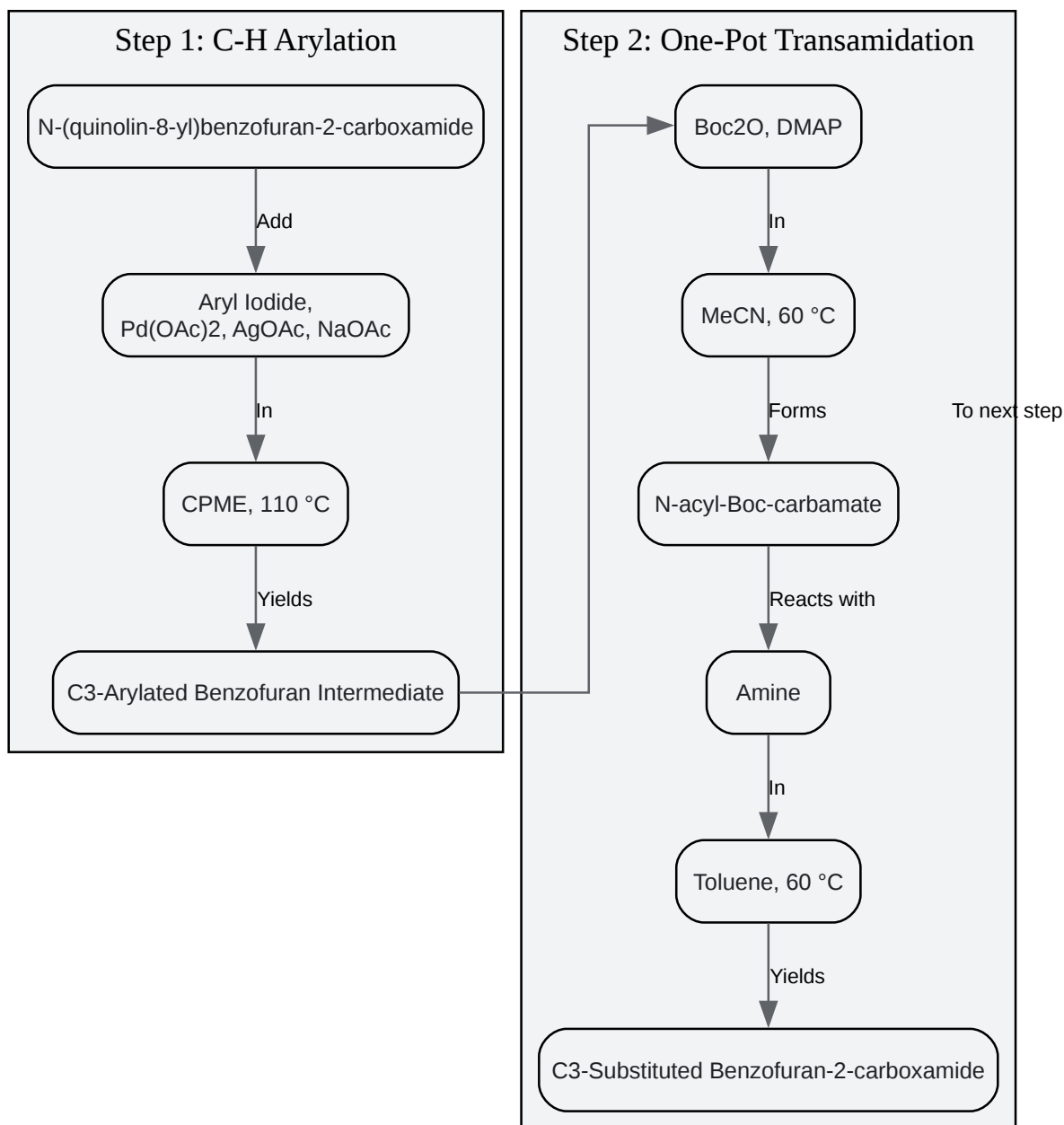
The benzofuran scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[4][5] The development of robust and versatile synthetic methods to access structurally diverse benzofuran derivatives is crucial for structure-activity relationship (SAR) studies and the identification of new therapeutic agents.[6][7] One-pot syntheses are particularly advantageous as they reduce the number of synthetic steps, minimize waste, and improve overall efficiency, which is highly desirable in a drug development setting.[8] This report outlines two powerful one-pot strategies for synthesizing substituted benzofuran-2-carboxamides, providing detailed protocols and

comparative data to aid researchers in selecting the most appropriate method for their specific needs.

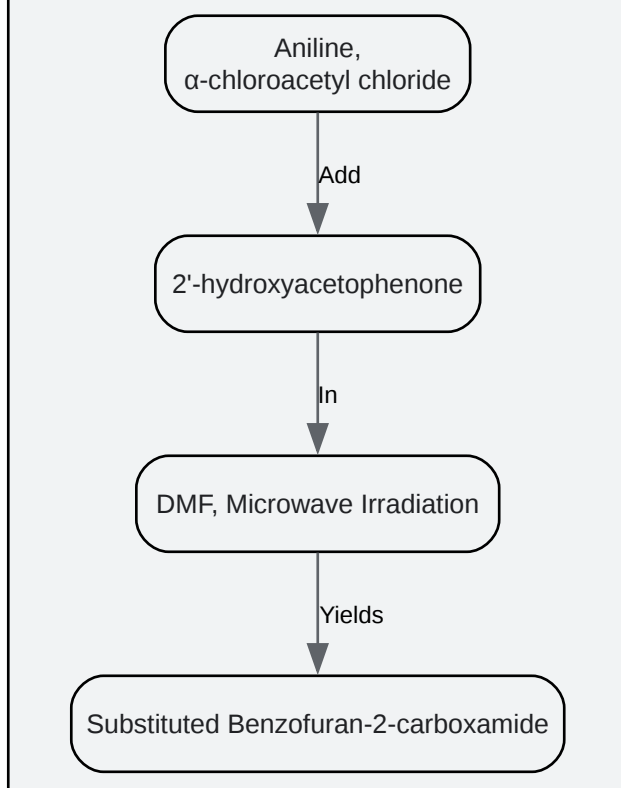
Method 1: Palladium-Catalyzed C-H Arylation and One-Pot Transamidation

This method provides access to C3-arylated benzofuran-2-carboxamides through a sequential C-H activation and transamidation process.^{[3][9][10]} The use of an 8-aminoquinoline (8-AQ) directing group facilitates the palladium-catalyzed C-H arylation at the C3 position of the benzofuran ring.^[3] This is followed by a one-pot, two-step transamidation to cleave the directing group and install the desired carboxamide functionality.^{[3][4]}

Experimental Workflow



Microwave-Assisted One-Pot Synthesis



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